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Compound of Interest

Compound Name: Bromochlorofluoroiodomethane

Cat. No.: B14750348

Chiral halomethanes, simple organic molecules featuring a single carbon atom bonded to four
different substituents including at least one halogen, represent a fundamental class of
stereoisomers. Their unigue physicochemical properties and applications in stereoselective
synthesis make them valuable tools for researchers, scientists, and drug development
professionals. This guide provides an objective comparison of key chiral halomethanes,
supported by experimental data, to inform their selection and application in research and
development.

Physicochemical Properties: A Comparative
Overview

The seemingly subtle difference in the spatial arrangement of substituents around the chiral
carbon atom in halomethanes gives rise to distinct enantiomers with identical physical
properties in an achiral environment, but different interactions with polarized light and other
chiral molecules. A comparative summary of the physicochemical properties of prominent chiral
halomethanes is presented below.
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. Bromochlorofluoro
Bromochlorofluoro  Chlorofluoroiodom .
Property deuteriomethane
methane (CHBrCIF) ethane (CHFCII)

(CDBrCIF)
Molar Mass ( g/mol ) 147.37 194.37 148.38
Boiling Point (°C) 36 76.1 Not readily available
Melting Point (°C) -115 Not readily available Not readily available
Density (g/cm?3) 1.953 2.4 Not readily available

Specific Rotation

(D) (S)-(+): +1.6° (neat)[1]  Not readily available Not readily available
o}

Table 1: Comparative Physicochemical Properties of Selected Chiral Halomethanes. This table
summarizes key physical constants for bromochlorofluoromethane, chlorofluoroiodomethane,
and a deuterated analogue. The data highlights the influence of halogen substitution on these
properties.

Enantioselective Synthesis of Chiral Halomethanes

The preparation of enantiomerically pure or enriched halomethanes is a critical step for their
application in stereoselective synthesis and for studying their unique chiroptical properties. The
primary strategy for obtaining enantiopure chiral halomethanes involves the resolution of a
racemic mixture of a suitable precursor, followed by a stereospecific transformation.

Experimental Protocol: Synthesis of (S)-(+)-
Bromochlorofluoromethane

This protocol details a widely adopted method for the synthesis of enantiomerically enriched
bromochlorofluoromethane, proceeding through the resolution of bromochlorofluoroacetic acid.

[2]
Materials:
e Racemic bromochlorofluoroacetic acid

e (-)-Strychnine
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e Methanol

o Diethyl ether

 Sulfuric acid (concentrated)

e Sodium bicarbonate solution (saturated)

e Magnesium sulfate (anhydrous)

¢ High-vacuum distillation apparatus

Procedure:

¢ Resolution of Bromochlorofluoroacetic Acid:

[e]

Dissolve racemic bromochlorofluoroacetic acid in hot methanol.
Add an equimolar amount of (-)-strychnine to the solution.

Allow the solution to cool slowly to crystallize the diastereomeric salt of (-)-strychnine and
(+)-bromochlorofluoroacetic acid.

Separate the crystals by filtration and wash with cold methanol.

Repeat the crystallization process until a constant optical rotation is achieved for the
diastereomeric salt.

Treat the purified diastereomeric salt with dilute sulfuric acid to liberate the free (+)-
bromochlorofluoroacetic acid.

Extract the acid with diethyl ether, wash the organic layer with saturated sodium
bicarbonate solution, and then with water.

Dry the ethereal solution over anhydrous magnesium sulfate and evaporate the solvent to
obtain enantiomerically enriched (+)-bromochlorofluoroacetic acid.

o Decarboxylation to (S)-(+)-Bromochlorofluoromethane:
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[e]

Place the enantiomerically enriched (+)-bromochlorofluoroacetic acid in a distillation flask.

o

Heat the acid under reduced pressure. The decarboxylation reaction will occur, yielding
gaseous bromochlorofluoromethane.

o

Collect the product in a cold trap cooled with liquid nitrogen.

[¢]

Purify the collected bromochlorofluoromethane by high-vacuum distillation to obtain the
enantiomerically pure (S)-(+)-bromochlorofluoromethane.

Expected Outcome: This procedure typically yields (S)-(+)-bromochlorofluoromethane with high
enantiomeric excess. The enantiomeric purity can be determined using chiral gas
chromatography or by measuring the specific optical rotation.

Click to download full resolution via product page

Caption: Synthetic pathway for (S)-(+)-bromochlorofluoromethane.

Applications in Stereoselective Synthesis

Chiral halomethanes, while simple in structure, are valuable precursors and reagents in
asymmetric synthesis. Their utility stems from the differential reactivity of the carbon-halogen
bonds, allowing for sequential and stereocontrolled introduction of various functional groups.

Chiral Building Blocks for Complex Molecules

Enantiomerically pure halomethanes can serve as starting materials for the synthesis of more
complex chiral molecules. The stereocenter is established early and carried through
subsequent transformations. For instance, chiral deuterated halomethanes are of interest in
medicinal chemistry for their potential to alter metabolic pathways of drugs.[3][4]
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Use in Asymmetric Epoxidation

While not direct reagents in the most common asymmetric epoxidation methods, the principles
of stereoselective synthesis are central to the creation of chiral epoxides, which are themselves
critical intermediates in drug development. Halogenated intermediates are often used in the
synthesis of these chiral epoxides. For example, a-haloketones can be enantioselectively
reduced to halohydrins, which are then cyclized to form chiral epoxides with high enantiopurity.
[2] This two-step process provides a versatile route to these valuable building blocks.

Prochiral
a-Haloketone

Chiral Catalyst
(e.g., CBS reagent)

Enantioenriched
Halohydrin

%—b Chiral Epoxide

Click to download full resolution via product page

Caption: General workflow for asymmetric epoxide synthesis.

Role in Drug Development

The significance of chirality in pharmaceuticals is well-established, as different enantiomers of
a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Chiral alkyl
halides, including halomethanes, are present in several approved drugs, notably as anesthetics
like isoflurane and halothane.[5] The stereochemistry of these molecules is crucial for their
biological activity.[5] The development of synthetic routes to enantiopure chiral halomethanes
and their derivatives is therefore of significant interest to the pharmaceutical industry for the
discovery and development of new, more effective, and safer medicines.[6]

In conclusion, chiral halomethanes, despite their simple structures, offer a rich area of study
and application. Their distinct chiroptical properties and utility as building blocks in
stereoselective synthesis underscore their importance in modern chemistry and drug discovery.
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The continued development of efficient enantioselective synthetic methods will undoubtedly
expand their role in these critical fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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